molecular formula C17H15N3O2S B12744690 5,6-Dihydro-3-methyl-6-(4-nitrophenyl)-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine CAS No. 137052-96-1

5,6-Dihydro-3-methyl-6-(4-nitrophenyl)-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine

Cat. No.: B12744690
CAS No.: 137052-96-1
M. Wt: 325.4 g/mol
InChI Key: HUBOFMDWGOFJNG-UHFFFAOYSA-N
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Description

5,6-Dihydro-3-methyl-6-(4-nitrophenyl)-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their unique ring structures that contain atoms of at least two different elements as members of their rings. This particular compound features a combination of pyrrolo, thieno, and diazepine rings, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-3-methyl-6-(4-nitrophenyl)-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine typically involves multi-step organic reactions. The process may start with the formation of the pyrrolo and thieno rings, followed by the introduction of the diazepine ring. Common reagents used in these reactions include various nitrating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and nitrophenyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring, where electrophilic or nucleophilic substitution can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction of the nitro group results in an amine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-3-methyl-6-(4-nitrophenyl)-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dihydro-3-methyl-6-phenyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine
  • 5,6-Dihydro-3-methyl-6-(4-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine

Uniqueness

The presence of the nitrophenyl group in 5,6-Dihydro-3-methyl-6-(4-nitrophenyl)-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity and biological activity, making it unique in its class.

Properties

CAS No.

137052-96-1

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

5-methyl-9-(4-nitrophenyl)-3-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene

InChI

InChI=1S/C17H15N3O2S/c1-11-10-23-17-14(11)9-18-16(15-3-2-8-19(15)17)12-4-6-13(7-5-12)20(21)22/h2-8,10,16,18H,9H2,1H3

InChI Key

HUBOFMDWGOFJNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1CNC(C3=CC=CN32)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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